2-(Aminomethyl)phenol hydrochloride has the chemical formula C₇H₉NO·HCl and a molecular weight of 123.15 g/mol. It is also known by its CAS number 932-30-9. This compound features an aminomethyl group attached to a phenolic structure, making it a versatile compound in organic synthesis and medicinal chemistry. It is characterized by its high solubility in water and ability to permeate biological membranes, which enhances its bioavailability .
This compound exhibits several biological activities:
There are several synthetic routes to produce 2-(aminomethyl)phenol hydrochloride:
The applications of 2-(aminomethyl)phenol hydrochloride include:
Interaction studies have indicated that 2-(aminomethyl)phenol hydrochloride interacts with several biological targets:
Several compounds share structural similarities with 2-(aminomethyl)phenol hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminophenol | Contains an amino group on the phenolic ring | Lacks the aminomethyl side chain |
4-Amino-2-(aminomethyl)phenol | Similar structure but different substitution | Additional amino group affecting reactivity |
3-Aminophenol | Amino group at the meta position | Different position alters chemical properties |
Hydroxybenzylamine | Contains hydroxyl and amino groups | Lacks the aminomethyl functionality |
The unique aspect of 2-(aminomethyl)phenol hydrochloride lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity not seen in its analogs.